molecular formula C21H17FN2O3 B2897707 3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one CAS No. 1208632-62-5

3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one

Cat. No.: B2897707
CAS No.: 1208632-62-5
M. Wt: 364.376
InChI Key: KAMGYSISSYITNM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and a pyridinyl group attached to the azetidinone core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Azetidinone Core: : The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the four-membered ring.

  • Introduction of Substituents: : The fluorophenoxy, methoxyphenyl, and pyridinyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and strong bases to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes. Key considerations include:

    Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Cost-Effectiveness: Using cost-effective reagents and catalysts.

    Safety: Implementing safety measures to handle potentially hazardous reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the azetidinone ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or methoxyphenyl groups, depending on the nucleophile and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Fluorophenoxy)-1-(4-hydroxyphenyl)-4-(pyridin-3-yl)azetidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the fluorophenoxy group in 3-(2-Fluorophenoxy)-1-(4-methoxyphenyl)-4-(pyridin-3-yl)azetidin-2-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, this fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research and development.

Properties

IUPAC Name

3-(2-fluorophenoxy)-1-(4-methoxyphenyl)-4-pyridin-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-26-16-10-8-15(9-11-16)24-19(14-5-4-12-23-13-14)20(21(24)25)27-18-7-3-2-6-17(18)22/h2-13,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMGYSISSYITNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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